4-Acetyl-3'-bromobiphenyl

Catalog No.
S15830837
CAS No.
5730-89-2
M.F
C14H11BrO
M. Wt
275.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-3'-bromobiphenyl

CAS Number

5730-89-2

Product Name

4-Acetyl-3'-bromobiphenyl

IUPAC Name

1-[4-(3-bromophenyl)phenyl]ethanone

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

InChI

InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3

InChI Key

NGYZZROGJLFKHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

4-Acetyl-3'-bromobiphenyl is an organic compound characterized by a biphenyl structure with an acetyl group and a bromine substituent. Its chemical formula is C13_{13}H11_{11}BrO, and it features a bromine atom located on the third position of one of the phenyl rings, while the acetyl group is attached to the fourth position of the other phenyl ring. This compound is notable for its potential applications in various

, including:

  • Suzuki Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the formation of a carbon-carbon bond between the aromatic rings, which is crucial in synthesizing complex organic molecules .
  • Nucleophilic Substitution: The bromine atom in 4-acetyl-3'-bromobiphenyl can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
  • Oxidative Coupling: In certain conditions, this compound may participate in oxidative coupling reactions, leading to the formation of more complex biphenyl derivatives .

The synthesis of 4-acetyl-3'-bromobiphenyl can be achieved through various methods:

  • One-Pot Multi-Component Reactions: Recent advancements have introduced efficient one-pot methods that utilize starting materials such as 4-bromoacetophenone combined with arylboronic acids and tosylhydrazide. This method streamlines the synthesis process and enhances yield .
  • Traditional Organic Synthesis: Conventional methods may involve bromination of biphenyl followed by acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetyl group .

4-Acetyl-3'-bromobiphenyl has several applications in both industrial and research settings:

  • Pharmaceutical Development: Due to its structural properties, it serves as a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Material Science: This compound can be used in the development of liquid crystals and other advanced materials due to its unique molecular configuration .

Studies on interaction mechanisms involving 4-acetyl-3'-bromobiphenyl are essential for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with biological macromolecules may provide insights into its pharmacological effects.
  • Catalytic Properties: Understanding how 4-acetyl-3'-bromobiphenyl behaves in catalytic cycles can enhance its utility in synthetic chemistry .

Several compounds share structural similarities with 4-acetyl-3'-bromobiphenyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-BromoacetophenoneBromine at para position on acetophenoneCommon precursor for various biphenyl derivatives
3-BromoacetophenoneBromine at meta positionDifferent reactivity patterns due to position
4-AcetylphenolAcetyl group on phenolExhibits different solubility and reactivity
4-Bromo-2-acetylanilineAcetylaniline structure with brominePotentially different biological activities

These compounds illustrate variations in substitution patterns that affect their chemical reactivity, biological activity, and applications, highlighting the uniqueness of 4-acetyl-3'-bromobiphenyl within this class of compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

273.99933 g/mol

Monoisotopic Mass

273.99933 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types